Cholesteryl nonanoate exhibits liquid crystal behavior. Liquid crystals are a state of matter that combines properties of both liquids and solids. They can flow like liquids but can also exhibit some of the structural order of crystals. This property makes cholesteryl nonanoate useful in the development of liquid crystal displays [].
Researchers have studied the use of cholesteryl nonanoate in mixtures to create liquid crystals with specific properties, such as sensitivity to shear stress or a desired temperature range for color changes [, ].
Cholesteryl nonanoate is also used in other scientific research applications, such as:
Cholesteryl nonanoate, also referred to as cholesteryl pelargonate or 3β-cholest-5-en-3-ol nonanoate, is a chemical compound that belongs to the family of esters formed from cholesterol and nonanoic acid. It is characterized by its ability to form cholesteric liquid crystals, which possess unique optical properties due to their helical structure. These liquid crystals exhibit distinct behaviors such as selective reflection of light, making them valuable in various applications including displays and cosmetics .
Cholesteryl nonanoate exhibits biological activity primarily through its role in forming cholesteric liquid crystals. These structures are significant in biological membranes and have implications in drug delivery systems due to their ability to encapsulate and release therapeutic agents. Additionally, the compound's insolubility in water influences its pharmacokinetics, making it suitable for specific cosmetic formulations where stability and controlled release are desired .
The synthesis of cholesteryl nonanoate typically involves the esterification of cholesterol with nonanoic acid. This reaction is usually catalyzed by sulfuric acid and carried out under reflux conditions. The resulting product can be purified through recrystallization. In industrial settings, continuous esterification processes are employed, often utilizing advanced purification techniques such as column chromatography to achieve high purity levels .
Another method involves the use of nonanoyl chloride with cholesterol in the presence of pyridine, which acts as a catalyst. This approach allows for controlled reaction conditions and can enhance yield efficiency .
Cholesteryl nonanoate is utilized in various fields:
Research indicates that cholesteryl nonanoate interacts with various environmental factors, particularly temperature, which significantly influences its ability to form cholesteric liquid crystals. These interactions are critical for applications requiring precise control over optical properties and stability in formulations .
Cholesteryl nonanoate shares similarities with several other compounds but possesses unique characteristics that differentiate it:
Cholesteryl nonanoate's specific ester group contributes to its distinct liquid crystalline properties, making it particularly useful in applications requiring precise control of liquid crystal behavior .
Cholesteryl nonanoate is typically synthesized through esterification reactions between cholesterol and nonanoic acid derivatives. Two primary methods dominate the literature:
Acid Chloride–Alcohol Condensation:
Cholesterol reacts with nonyl acid chloride (C₈H₁₇COCl) in dry pyridine, yielding cholesteryl nonanoate with high purity. This method, described by Guerina and Craven , avoids hydrolysis side reactions due to pyridine’s role as both a solvent and acid scavenger. The reaction proceeds at ambient temperature over 24–48 hours, achieving yields exceeding 85%.
Fatty Acid Anhydride Route:
Nonanoic anhydride ((C₈H₁₇CO)₂O) reacts with cholesterol under mild conditions, offering a scalable alternative. This approach minimizes excess reagent use and simplifies purification, with yields consistently above 90%.
Both methods produce cholesteryl nonanoate as a white crystalline solid, soluble in chloroform, hexane, and other nonpolar solvents.
The molecular structure of cholesteryl nonanoate has been elucidated through multiple techniques:
X-Ray Diffraction (XRD):
Single-crystal XRD reveals a monoclinic lattice (space group P2₁) with unit cell parameters a = 27.24 Å, b = 9.183 Å, c = 13.96 Å, and β = 91.52°. Molecules adopt an antiparallel arrangement, forming monolayers tilted at ~61° relative to the layer interface. The nonanoate chain exhibits partial disorder, contrasting with the rigid cholesteryl core.
Nuclear Magnetic Resonance (NMR):
¹H and ¹³C NMR spectra (recorded in CDCl₃) confirm ester bond formation. Key signals include:
Infrared Spectroscopy (IR):
Strong absorption bands at 1735 cm⁻¹ (ester C=O stretch) and 1170 cm⁻¹ (C–O–C stretch) validate the ester linkage.
Polarized Optical Microscopy (POM):
Textural observations identify cholesteric helical structures and spherulitic crystal growth during cooling (Figure 1).
Cholesteryl nonanoate exhibits complex thermotropic behavior, characterized by differential scanning calorimetry (DSC) and surface manometry:
Phase Transition | Temperature (°C) | Enthalpy (kJ/mol) | Source |
---|---|---|---|
Crystal → Smectic | 74.8–77.8 | 28.5 | |
Smectic → Cholesteric | 83.0–85.5 | 5.2 | |
Cholesteric → Isotropic | 92.0–94.5 | 3.8 | |
Blue Phase III → Isotropic | 97.5–99.0 | 1.5 |
DSC Thermograms:
Heating scans show endothermic peaks at 75.8°C (melting) and 92.7°C (clearing), while cooling scans reveal supercooling of up to 10°C for the cholesteric–smectic transition.
Surface Manometry:
At the air–water interface, cholesteryl nonanoate forms a fluidic bilayer with a collapse pressure (Π₀) of 2.5 mN/m at 25°C. Π₀ decreases linearly with temperature (−0.13 mN/m·K⁻¹), indicating reduced interfacial stability at higher temperatures.
Blue Phases:Between 85°C and 94°C, three distinct blue phases (BPI, BPII, BPIII) emerge, identified by their characteristic Grandjean textures and selective light reflection.
Cholesteryl nonanoate, chemically known as cholest-5-ene-3-β-yl nonanoate, is a cholesteryl ester that exhibits distinctive liquid crystal properties through its ability to form cholesteric liquid crystals with helical structure [1] [2]. The compound is formed from the esterification of cholesterol with nonanoic acid, resulting in a molecular structure that combines the rigid steroid backbone of cholesterol with the flexible aliphatic chain of nonanoic acid [1] [5].
The cholesteric liquid crystal formation in cholesteryl nonanoate occurs through a specific molecular arrangement where the rigid cholesteryl groups align to create a helical structure [5] [7]. This helical arrangement is characterized by a continuous rotation of the molecular director, which gives rise to the characteristic optical properties of cholesteric liquid crystals [5]. The helical pitch length of cholesteryl nonanoate determines the selective reflection properties, with specific wavelengths being reflected based on the structural periodicity [2] [5].
Polarized optical microscopy studies reveal that cholesteryl nonanoate forms characteristic focal conic textures when cooled from its clearing point [5] [7]. These textures exhibit continuous evolution of colors as the temperature decreases, which is attributed to the temperature-dependent selective reflection of the liquid crystal phase [5]. The compound demonstrates spherulite crystal formation, with beautiful spherulite crystals observed to grow from the cholesteric phase during crystallization [5] [16].
The molecular packing in cholesteryl nonanoate follows the monolayer type I crystal structure, where molecules are arranged in a monoclinic lattice with space group P2₁ [21] [23]. This arrangement facilitates the formation of the cholesteric liquid crystal phase, as the molecular layers can be disrupted while maintaining localized alignment of molecular long axes [23]. The transition from crystal to cholesteric phase occurs at approximately 77.5-77.8°C, representing a first-order phase transition [2] [5] [25].
Cholesteryl nonanoate exhibits three distinct blue phases designated as Blue Phase I, Blue Phase II, and Blue Phase III, which occur in a narrow temperature range between the cholesteric and isotropic phases [6] [9] [14]. These blue phases represent thermodynamically stable intermediate states with unique three-dimensional periodic structures that distinguish them from conventional liquid crystal phases [6] [9].
The blue phase sequence in cholesteryl nonanoate follows the progression: cholesteric → Blue Phase I → Blue Phase II → Blue Phase III → isotropic liquid [6] [9]. Blue Phase I and Blue Phase II both possess cubic symmetry with three-dimensional periodic structures, while Blue Phase III exhibits an amorphous, isotropic-like structure often described as "blue fog" [10] [11]. The cubic blue phases display characteristic platelet textures under polarized light microscopy, with each phase exhibiting distinct optical properties [10] [11].
Thermodynamic stability analysis through adiabatic scanning calorimetry confirms that all three blue phases are thermodynamically stable rather than metastable [14] [25]. The phase transitions between blue phases are first-order transitions, as evidenced by the presence of latent heat and discontinuous changes in thermodynamic properties [6] [9] [14]. The transition temperatures for cholesteryl nonanoate are precisely defined: cholesteric to Blue Phase I at 89.4°C, Blue Phase I to Blue Phase II at 89.7°C, Blue Phase II to Blue Phase III at 89.8°C, and Blue Phase III to isotropic at 90.0°C [6] [9].
The three-dimensional periodic structure of Blue Phase I and Blue Phase II results in lattice parameters approximately equal to visible light wavelengths, enabling these phases to act as photonic crystals [10] [11]. This structural characteristic allows the blue phases to exhibit selective Bragg reflection, producing the characteristic blue coloration and iridescent appearance [10] [11]. Blue Phase III, in contrast, reflects circularly polarized light and exhibits only one broad reflection peak, indicating its amorphous nature [11].
The narrow temperature range of blue phase existence, typically within 1-2°C, reflects the delicate balance between the ordering forces that stabilize the three-dimensional structure and the thermal energy that drives the system toward the isotropic state [6] [9] [10]. The thermodynamic stability of these phases is supported by their ability to form single crystals with well-defined faces, demonstrating the long-range order characteristic of stable phases [10].
The temperature-dependent phase behavior of cholesteryl nonanoate demonstrates a complex sequence of transitions that can be categorized into heating and cooling cycles [2] [5] [13]. During heating, the compound follows the sequence: crystal → cholesteric → Blue Phase I → Blue Phase II → Blue Phase III → isotropic liquid [2] [6] [9]. The cooling process reveals additional metastable phases, including a smectic A phase that appears at 72.5°C during cooling from the cholesteric phase [2] [23].
Phase Transition | Temperature (°C) | Transition Type | Phase Characteristics |
---|---|---|---|
Crystal → Cholesteric | 77.5-77.8 | First Order | Cholesteric liquid crystal formation |
Cholesteric → Blue Phase I | 89.4 | First Order | Cubic blue phase with platelet texture |
Blue Phase I → Blue Phase II | 89.7 | First Order | Cubic blue phase with different structure |
Blue Phase II → Blue Phase III | 89.8 | First Order | Amorphous blue phase (blue fog) |
Blue Phase III → Isotropic | 90.0 | Possibly First Order | Isotropic liquid formation |
Crystal → Smectic (cooling) | 72.5 | First Order | Smectic A phase (metastable) |
Differential scanning calorimetry studies reveal distinct thermal events corresponding to each phase transition [13] [15]. The melting point of cholesteryl nonanoate occurs at 75.8°C, followed by the clearing temperature at 92.7°C during heating scans [13]. The supercooling behavior observed during cooling cycles indicates the presence of nucleation barriers and the formation of metastable phases [9] [13].
The temperature dependence of the cholesteric pitch length influences the selective reflection properties of cholesteryl nonanoate [2] [5]. As temperature increases, the helical pitch decreases, resulting in a blue shift of the reflected wavelength [29]. This temperature sensitivity makes cholesteryl nonanoate useful for thermochromic applications where color changes indicate temperature variations [2] [4].
The smectic A phase formation during cooling represents a metastable state with layer-type molecular organization [2] [23]. X-ray diffraction studies of this phase show a sharp intense ring at low angles corresponding to the smectic layer spacing, and a diffuse ring at wide angles indicating disordered lateral packing [21]. The smectic layer spacing of approximately 27 Å closely matches the crystal monolayer spacing, suggesting structural similarity between these phases [23].
Surface manometry studies at the air-water interface demonstrate that cholesteryl nonanoate forms a stable fluidic bilayer phase following Craven's model of molecular packing [12] [17]. The thermal stability of this bilayer decreases with increasing temperature, as evidenced by the linear decrease in collapse pressure with temperature at a rate of -0.13 ± 0.02 (mN/m)/K [12].
The liquid crystal behavior of cholesteryl nonanoate can be understood through comparison with other cholesteryl esters, particularly cholesteryl myristate, cholesteryl chloride, and cholesteryl benzoate [19] [20] [21]. These compounds exhibit similar blue phase phenomena but with distinct temperature ranges and structural characteristics that reflect their different molecular architectures [6] [9] [20].
Cholesteryl Ester | Chain Length | Melting Point (°C) | Blue Phase Formation | Crystal Structure | Liquid Crystal Behavior |
---|---|---|---|---|---|
Cholesteryl Nonanoate | 9 carbons | 74-79 | Yes (BPI, BPII, BPIII) | Monolayer Type I | Cholesteric + Smectic |
Cholesteryl Myristate | 14 carbons | 85-88 | Yes (similar to nonanoate) | Bilayer | Cholesteric + Smectic |
Cholesteryl Chloride | Chlorine substituent | 95-97 | Yes (in mixtures) | Variable | Cholesteric (mixed) |
Cholesteryl Benzoate | Aromatic group | 145-150 | Limited | Aromatic packing | Cholesteric |
Cholesteryl Oleyl Carbonate | Long chain carbonate | 45-50 | Yes (in mixtures) | Complex structure | Cholesteric (mixed) |
Cholesteryl myristate exhibits a similar blue phase sequence to cholesteryl nonanoate, with comparable transition temperatures and thermodynamic stability [6] [9] [19]. However, the longer alkyl chain in myristate results in a bilayer crystal structure rather than the monolayer type I structure observed in nonanoate [21] [23]. This structural difference influences the smectic phase characteristics, with myristate showing a layer spacing of approximately 33 Å compared to 27 Å for nonanoate [21] [23].
X-ray scattering studies comparing cholesteryl nonanoate and myristate reveal similar behavior in the smectic A, cholesteric, and isotropic phases [19]. Both compounds exhibit strong pretransition scattering in the cholesteric phase, indicating short-range order fluctuations that precede the transition to the smectic phase [19]. The scattering intensities follow Landau theory predictions for order-parameter fluctuations near phase transitions [19].
Mixed systems containing cholesteryl nonanoate and cholesteryl chloride demonstrate enhanced shear sensitivity while maintaining temperature stability [20]. The optimal composition for liquid crystal display applications consists of 60% cholesteryl nonanoate and 26.75% cholesteryl chloride, along with smaller amounts of cholesteryl benzoate and cholesteryl oleyl carbonate [20]. This mixture exhibits remarkable shear sensitivity while remaining stable over wide temperature ranges [20].
The molecular packing models developed by Craven provide insight into the structural differences between cholesteryl esters [17] [21]. According to this model, cholesteryl nonanoate with its nine-carbon chain should exhibit monolayer type I packing with cholesteryl-chain interactions, which is confirmed by experimental observations [17] [21]. In contrast, longer-chain esters like cholesteryl myristate form bilayer structures with chain-chain interactions dominating the packing arrangement [21].